molecular formula C11H9NO2 B8296316 2-(Quinolin-6-yloxy)acetaldehyde

2-(Quinolin-6-yloxy)acetaldehyde

Cat. No. B8296316
M. Wt: 187.19 g/mol
InChI Key: RJSYFNNJRZRDSX-UHFFFAOYSA-N
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Patent
US07767675B2

Procedure details

6-(2,2-dimethoxyethoxy)quinoline (9.0 g) was dissolved in aqueous 1N hydrochloric acid (60 mL) and acetone (30 mL). The reaction mixture was heated under reflux for 3 h. Acetone was removed under reduced pressure. To the residue was added ethyl acetate, and the solution was neutralized with aqueous 1N NaOH. The organic layer was washed with brine, dried over sodium sulfate, filtered, and concentrated to afford the desired product which was used in the next step without further purification. (4.8 g) LCMS: (M+H2O)=205.9, and (M+MeOH)=219.9.
Name
6-(2,2-dimethoxyethoxy)quinoline
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][CH:3](OC)[CH2:4][O:5][C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][CH:15]=1)[N:12]=[CH:11][CH:10]=[CH:9]2>Cl.CC(C)=O>[N:12]1[C:13]2[C:8](=[CH:7][C:6]([O:5][CH2:4][CH:3]=[O:2])=[CH:15][CH:14]=2)[CH:9]=[CH:10][CH:11]=1

Inputs

Step One
Name
6-(2,2-dimethoxyethoxy)quinoline
Quantity
9 g
Type
reactant
Smiles
COC(COC=1C=C2C=CC=NC2=CC1)OC
Name
Quantity
60 mL
Type
solvent
Smiles
Cl
Name
Quantity
30 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Acetone was removed under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
N1=CC=CC2=CC(=CC=C12)OCC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.